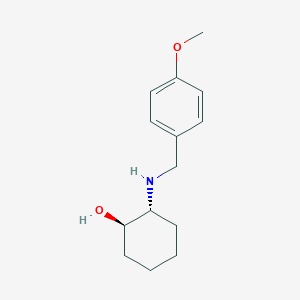

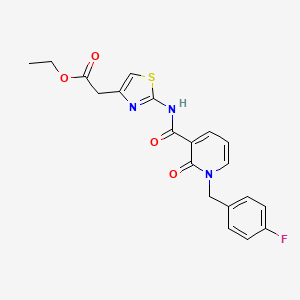

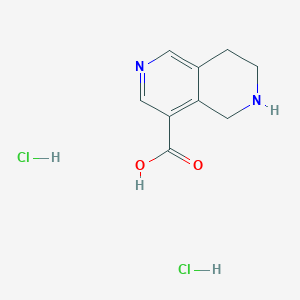

trans-2-(4-Methoxy-benzylamino)-cyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Cyclohexanol derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” would be expected to be similar to those of other cyclohexanol derivatives. These might include a relatively high boiling point and melting point due to the presence of the polar hydroxyl group, and solubility in both polar and nonpolar solvents .Applications De Recherche Scientifique

Photoinduced Intramolecular Charge Transfer

The photochemical behavior of related compounds, such as trans-4-(N-arylamino)stilbene derivatives, demonstrates the influence of substituents on the formation of a twisted intramolecular charge transfer (TICT) state. Specifically, compounds with a methoxy substituent exhibit distinct photochemical behaviors, attributed to the formation of a TICT state, which may have implications for the photochemical properties of trans-2-(4-Methoxy-benzylamino)-cyclohexanol (Yang et al., 2004).

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis techniques highlight the utility of similar compounds in synthesizing complex molecules. For instance, the synthesis of Isorengyol and Rengyol from related cyclohexanol derivatives indicates the potential for trans-2-(4-Methoxy-benzylamino)-cyclohexanol in the synthesis of pharmaceutical intermediates and natural products (Kobler & Effenberger, 2006).

Hydrodeoxygenation in Biomass Conversion

Research into the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over bifunctional catalysts indicates potential applications for trans-2-(4-Methoxy-benzylamino)-cyclohexanol in biomass conversion processes. This could involve the transformation of biomass-derived compounds into valuable chemicals or fuels, demonstrating the compound's relevance in green chemistry and sustainable technologies (Xu et al., 2016).

Asymmetric Catalysis

The resolution and application of racemic 2-aminocyclohexanol derivatives as ligands in asymmetric catalysis suggest a potential role for trans-2-(4-Methoxy-benzylamino)-cyclohexanol in similar catalytic processes. This involves the synthesis of enantiomerically pure compounds, which is crucial for the development of pharmaceuticals and agrochemicals (Schiffers et al., 2006).

Mécanisme D'action

Orientations Futures

The future directions for research on “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” would depend on its potential applications. These could include further studies to determine its physical and chemical properties, investigations of its biological activity, and development of synthetic methods for its preparation .

Propriétés

IUPAC Name |

(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h6-9,13-16H,2-5,10H2,1H3/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJUCVXCEPFGIK-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN[C@@H]2CCCC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Methoxy-benzylamino)-cyclohexanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)

![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)

![2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B2739218.png)

![ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739220.png)